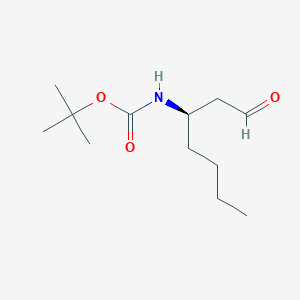
Isoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline-1-carboximidamide is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinoline-1-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with formamide under acidic conditions. This method typically requires the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization reaction.
Another method involves the use of palladium-catalyzed coupling reactions. For example, the coupling of ortho-iodobenzaldehyde with terminal alkynes, followed by cyclization, can yield isoquinoline derivatives. This method often employs palladium catalysts and copper co-catalysts under microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Isoquinoline-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isoquinoline-1-carboximidamide involves the inhibition of specific signaling pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs) in microglial cells . This inhibition leads to a reduction in the production of pro-inflammatory mediators and cell migration, which may have therapeutic benefits in neuroinflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-1-carboximidamide can be compared with other isoquinoline derivatives, such as isoquinoline-1-carboxamide and isoquinoline-1-carboxylic acid. While these compounds share a similar core structure, their functional groups and resulting biological activities can differ significantly. This compound is unique in its ability to inhibit specific signaling pathways, making it a promising candidate for therapeutic applications.
List of Similar Compounds
- Isoquinoline-1-carboxamide
- Isoquinoline-1-carboxylic acid
- Tetrahydroisoquinoline derivatives
- Isoquinoline N-oxide
Eigenschaften
IUPAC Name |
isoquinoline-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALZIXOHAYZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-Oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6359644.png)













